The Discovery and Isolation of 2''-O-Galloylhyperin: A Technical Guide
The Discovery and Isolation of 2''-O-Galloylhyperin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2''-O-Galloylhyperin, a significant flavonoid glycoside, has garnered increasing attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of its discovery and the methodologies for its isolation and structural elucidation. Initially identified in plants of the Pyrola genus, this compound has since been found in various other plant species. Its demonstrated anti-inflammatory, antioxidant, and hepatoprotective properties, as well as its potential as a therapeutic agent for conditions like Thyroid Eye Disease and as an adjuvant to combat antibiotic resistance, underscore its importance in pharmacognosy and drug development. This document details the key chronological discoveries, provides comprehensive protocols for extraction and purification, and presents the spectroscopic data integral to its structural confirmation, serving as a vital resource for researchers engaged in the study of this promising natural product.
Introduction: The Emergence of a Bioactive Flavonoid
2''-O-Galloylhyperin is a naturally occurring flavonol glycoside. Structurally, it is the 2''-O-galloyl ester of hyperin (quercetin-3-O-β-D-galactopyranoside). The addition of the galloyl moiety to the galactose sugar residue significantly influences its biological activity, contributing to its potent therapeutic properties. This compound is part of the broader class of flavonoids, which are well-known for their antioxidant capabilities and other health benefits.
The primary natural sources of 2''-O-Galloylhyperin are plants belonging to the Pyrola genus, including Pyrola incarnata and Pyrola calliantha.[1][2][3] It has also been identified in other plant species, highlighting its distribution in the plant kingdom. The growing body of research on 2''-O-Galloylhyperin points to its potential in various therapeutic areas, making a comprehensive understanding of its discovery, isolation, and characterization essential for future research and development.
A Historical Perspective: The Discovery of 2''-O-Galloylhyperin
While the compound has been the subject of numerous recent pharmacological studies, pinpointing its initial discovery requires a review of phytochemical literature. Early phytochemical screenings of Pyrola species often led to the isolation and identification of various phenolic compounds.
The definitive characterization and naming of 2''-O-Galloylhyperin can be largely attributed to the work of Yao et al. in the early 2010s. A 2018 study published in Frontiers in Pharmacology explicitly states that 2''-O-Galloylhyperin (with a purity of ≥98%) was isolated from Pyrola incarnata Fisch., and its chemical structure was identified in their laboratory, citing two key publications from 2013 and 2015.[2] These papers laid the groundwork for subsequent pharmacological investigations by providing a well-characterized source of the compound.
Isolation and Purification: A Step-by-Step Technical Protocol
The isolation of 2''-O-Galloylhyperin from its natural sources is a multi-step process that leverages various chromatographic techniques. The following protocol is a synthesized methodology based on established practices for flavonoid isolation from plant materials.
Plant Material and Extraction
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Plant Material Preparation : The aerial parts of Pyrola incarnata are collected, dried, and coarsely powdered.
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Extraction : The powdered plant material is extracted with 70% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The combined extracts are then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The purification of 2''-O-Galloylhyperin from the crude extract involves a series of chromatographic steps to separate it from other phytochemicals.
Workflow for the Isolation of 2''-O-Galloylhyperin
Caption: A generalized workflow for the extraction and purification of 2''-O-Galloylhyperin from Pyrola incarnata.
Step-by-Step Protocol:
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Initial Fractionation (Column Chromatography) :
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The crude extract is subjected to column chromatography on a silica gel column.
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A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
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Further Purification (Sephadex LH-20) :
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The fractions enriched with 2''-O-Galloylhyperin are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.
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Final Purification (Preparative HPLC) :
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The final purification is achieved by preparative high-performance liquid chromatography (HPLC).
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A C18 reversed-phase column is typically used.
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The mobile phase is often a gradient of methanol and water or acetonitrile and water, with a small amount of acid (e.g., formic acid) to improve peak shape.
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The elution is monitored by a UV detector, and the peak corresponding to 2''-O-Galloylhyperin is collected.
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The pure compound is then obtained by removing the solvent under vacuum.
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Structural Elucidation: Spectroscopic Analysis
The definitive identification of 2''-O-Galloylhyperin relies on a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS) : In negative ion mode, 2''-O-Galloylhyperin typically shows a deprotonated molecule [M-H]⁻ at m/z 615.
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Tandem Mass Spectrometry (MS/MS) : Fragmentation of the [M-H]⁻ ion provides characteristic product ions that are diagnostic for the structure. Key fragments observed include m/z 301.0353 and m/z 313.0553.[4] The ion at m/z 301 corresponds to the deprotonated quercetin aglycone, while the fragmentation pattern reveals the loss of the galloylgalactose moiety.
Proposed Mass Spectral Fragmentation of 2''-O-Galloylhyperin
Caption: A simplified representation of a key fragmentation event in the MS/MS of 2''-O-Galloylhyperin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment. The following is a summary of the expected NMR signals for 2''-O-Galloylhyperin based on its structure and data from related compounds.
Table 1: Key 1H and 13C NMR Data for 2''-O-Galloylhyperin (Predicted and/or Reported in Literature)
| Position | 13C (ppm) | 1H (ppm) | Multiplicity |
| Quercetin Moiety | |||
| 2 | 157.5 | - | - |
| 3 | 134.5 | - | - |
| 4 | 178.0 | - | - |
| 5 | 161.7 | - | - |
| 6 | 99.0 | 6.21 | d |
| 7 | 164.5 | - | - |
| 8 | 93.9 | 6.41 | d |
| 9 | 156.8 | - | - |
| 10 | 104.3 | - | - |
| 1' | 121.5 | - | - |
| 2' | 115.8 | 7.58 | d |
| 3' | 145.0 | - | - |
| 4' | 148.8 | - | - |
| 5' | 116.5 | 6.89 | d |
| 6' | 122.3 | 7.56 | dd |
| Galactose Moiety | |||
| 1'' | 102.5 | 5.39 | d |
| 2'' | 71.5 | ~5.0 | m |
| 3'' | 73.8 | ~3.7 | m |
| 4'' | 68.5 | ~3.8 | m |
| 5'' | 76.2 | ~3.6 | m |
| 6'' | 60.5 | ~3.5 | m |
| Galloyl Moiety | |||
| 1''' | 121.0 | - | - |
| 2'''/6''' | 109.5 | 7.05 | s |
| 3'''/5''' | 145.9 | - | - |
| 4''' | 139.0 | - | - |
| C=O | 166.0 | - | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
Biological Activities and Therapeutic Potential
2''-O-Galloylhyperin has been shown to possess a range of promising biological activities, making it a compound of significant interest for drug development.
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Anti-inflammatory and Antioxidant Effects : It has demonstrated potent anti-inflammatory and antioxidant activities, which are foundational to many of its therapeutic effects.[5]
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Hepatoprotective Effects : Studies have shown that 2''-O-Galloylhyperin can protect liver cells from oxidative stress-induced damage.
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Thyroid Eye Disease (TED) : Recent research has identified 2''-O-Galloylhyperin as a potential therapeutic agent for TED, a debilitating autoimmune disorder.[1]
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Adjuvant for Antibiotic Resistance : It has been investigated as an adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa.
Conclusion
2''-O-Galloylhyperin stands out as a flavonoid glycoside with significant therapeutic potential. Its discovery, primarily credited to the detailed characterization by Yao et al., has opened up new avenues for pharmacological research. The isolation and purification of this compound, while requiring a multi-step chromatographic process, is achievable with standard laboratory techniques. The structural elucidation, confirmed by mass spectrometry and NMR spectroscopy, provides a solid foundation for understanding its structure-activity relationships. As research continues to uncover the full extent of its biological activities, 2''-O-Galloylhyperin is poised to become an important lead compound in the development of new therapeutics. This guide serves as a comprehensive resource for scientists and researchers looking to explore the potential of this fascinating natural product.
References
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Guo, Y., Liu, B., Liang, W., Yanglei, C., Li, H., Guan, H., Xiao, H., & Li, Y. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711–e2722. [Link]
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Wang, P., Gao, C., Guo, N., Zhang, S. D., Wang, W., Yao, L. P., Zhang, J., Efferth, T., & Fu, Y. J. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]
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Feng, Y., et al. (2002). Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. ResearchGate. [Link]
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Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed. [Link]
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Schoefs, T., et al. (2022). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. PubMed Central. [Link]
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